MAO-B versus MAO-A Selectivity
In the same fluorescence-based kynuramine conversion assay, 1-(2-Aminoquinolin-3-yl)ethanone exhibited an IC50 of 15,400 nM against human MAO-B [1] and >100,000 nM against human MAO-A [2], yielding a selectivity ratio of >6.5-fold for MAO-B over MAO-A. By comparison, a more optimized 2-aminoquinoline derivative (CHEMBL2203918) achieved an MAO-B IC50 of 666 nM in the identical assay system [3], demonstrating that the C3-acetyl substitution confers measurable but modest MAO-B inhibition relative to more elaborated analogs. The parent 2-aminoquinoline itself lacks reported quantitative MAO-B/MAO-A selectivity data under these conditions, making the C3-acetyl derivative a defined reference point for SAR studies.
| Evidence Dimension | MAO-B Inhibition Potency and MAO-A Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 15,400 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | CHEMBL2203918 (optimized 2-aminoquinoline analog): MAO-B IC50 = 666 nM |
| Quantified Difference | Target compound is 23-fold less potent than comparator; selectivity ratio for MAO-B over MAO-A >6.5-fold |
| Conditions | Human MAO-B and MAO-A, fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline, 20 min incubation |
Why This Matters
For researchers studying monoamine oxidase biology, the modest MAO-B inhibition and established MAO-A selectivity profile make this compound a suitable reference ligand for validating assay sensitivity and establishing baseline SAR, rather than a potent lead compound.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): 1-(2-Aminoquinolin-3-yl)ethanone MAO-B IC50 = 15,400 nM. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484): 1-(2-Aminoquinolin-3-yl)ethanone MAO-A IC50 > 100,000 nM. View Source
- [3] BindingDB. BDBM50401986 (CHEMBL2203918): 2-Aminoquinoline Derivative MAO-B IC50 = 666 nM. View Source
